molecular formula C5H7N3O B13149585 2-(Methylamino)pyrimidin-5-ol

2-(Methylamino)pyrimidin-5-ol

Cat. No.: B13149585
M. Wt: 125.13 g/mol
InChI Key: WQWNWDNCJLEPJK-UHFFFAOYSA-N
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Description

2-(Methylamino)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)pyrimidin-5-ol typically involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(Methylamino)pyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to altered cellular functions. For example, it may inhibit DNA synthesis by interfering with nucleotide metabolism, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-(Methylamino)pyrimidin-5-ol can be compared with other pyrimidine derivatives such as:

    2-Aminopyrimidine: Similar in structure but lacks the methyl group, leading to different reactivity and biological activity.

    2-(Dimethylamino)pyrimidine: Contains an additional methyl group, which can influence its solubility and interaction with biological targets.

    5-Hydroxypyrimidine: Lacks the methylamino group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-(methylamino)pyrimidin-5-ol

InChI

InChI=1S/C5H7N3O/c1-6-5-7-2-4(9)3-8-5/h2-3,9H,1H3,(H,6,7,8)

InChI Key

WQWNWDNCJLEPJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)O

Origin of Product

United States

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